DL-2-Aminoundecanoic acid
Description
Overview of Amino Acid Diversity in Biological and Synthetic Systems
The twenty-two standard amino acids provide the structural and functional basis for the vast majority of proteins across all domains of life. nih.gov These are termed "canonical" as they are directly specified by triplet codons in the genetic code. rsc.org However, the chemical repertoire of life extends far beyond these building blocks. nih.gov Nature produces over 500 different amino acids, many of which are found as secondary metabolites in organisms like bacteria, fungi, and plants. rsc.orgwikipedia.org These naturally occurring non-canonical amino acids can be formed through post-translational modifications of canonical residues within a protein or synthesized as standalone molecules with unique biological roles. nih.govresearchgate.net
The advent of advanced synthetic chemistry and molecular biology has further exploded this diversity. Scientists can now design and synthesize a virtually limitless array of ncAAs with novel side chains and properties. nih.govpreprints.org Techniques like genetic code expansion (GCE) even allow for the site-specific incorporation of these synthetic amino acids directly into proteins in living cells, opening up unprecedented avenues for research and bioengineering. researchgate.netfrontiersin.org This expansion of the amino acid alphabet allows for the creation of proteins with enhanced stability, novel catalytic activities, and unique functionalities not accessible with the standard 22 amino acids. researchgate.net
Importance of Long-Chain Alpha-Amino Acids in Specialized Biochemical Processes
DL-2-Aminoundecanoic acid belongs to the class of long-chain alpha-amino acids. These are characterized by an extended aliphatic side chain, which imparts specific physicochemical properties. The long, nonpolar side chain significantly increases the hydrophobicity of the molecule. When incorporated into peptides or other molecular structures, these amino acids can influence folding, stability, and interactions with lipid membranes or hydrophobic pockets of proteins.
In nature, long-chain amino acids and their derivatives are components of various bioactive molecules. For instance, they are found in certain peptide antibiotics and lipopeptides, where the lipid-like side chain is crucial for disrupting bacterial cell membranes. Research into synthetic long-chain amino acids explores their potential in creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation.
Stereoisomerism in Amino Acids and Research Implications of DL-Forms
With the exception of glycine (B1666218), all alpha-amino acids possess a chiral center at the alpha-carbon, meaning they can exist as two non-superimposable mirror images, or enantiomers. ajinomoto.comlibretexts.org These are designated as L (levo) and D (dextro) forms. libretexts.org A striking feature of life on Earth is its homochirality; proteins are almost exclusively composed of L-amino acids. nih.govacs.org
While it was once believed that D-amino acids were absent from the natural world, they are now known to exist and perform important functions, particularly in the cell walls of bacteria and as signaling molecules in the nervous system. ajinomoto.comnih.gov A mixture containing equal amounts of the L- and D-enantiomers is called a racemic mixture or a DL-form. ajinomoto.com
In research, the use of DL-forms, such as this compound, is common for several reasons. Chemical synthesis of amino acids often produces a racemic mixture by default, and separating the two enantiomers can be a costly and complex process. For initial exploratory studies or when the specific chirality is not critical for the intended application, the DL-form provides a more accessible starting material. It allows researchers to investigate the general properties and potential applications of the amino acid's core structure without the immediate need for stereospecific synthesis.
Defining the Research Landscape for this compound
This compound is a non-canonical, long-chain alpha-amino acid. Its structure consists of an eleven-carbon chain with an amino group and a carboxylic acid group attached to the second carbon (the alpha-carbon). As a "DL" form, it is a racemic mixture of (R)-2-aminoundecanoic acid and (S)-2-aminoundecanoic acid.
The research landscape for this specific compound is primarily in the realm of synthetic and materials chemistry. Due to its long hydrocarbon chain, it is investigated as a building block for creating novel polymers and surfactants. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows it to undergo polymerization to form polyamides. For example, its close structural relative, 11-aminoundecanoic acid, is the monomer used to produce the high-performance bioplastic Polyamide 11 (Nylon-11). wikipedia.org Research into this compound explores how the placement of the amino group at the alpha-position, as opposed to the terminal omega-position, influences the properties of the resulting polymers and materials.
Furthermore, its structure makes it a candidate for use in the synthesis of specialized peptides or as a modifying agent to introduce hydrophobic character to other molecules. For example, a related compound, DL-2-Aminooctanoic acid, is used as a reagent in the preparation of compounds with antibiotic activity. chemicalbook.com This suggests that this compound could serve as a valuable intermediate in the synthesis of complex organic molecules and novel biomaterials.
Properties
Molecular Weight |
201.31 |
|---|---|
Origin of Product |
United States |
Chemical Synthesis Methodologies and Advanced Derivatization Strategies for Dl 2 Aminoundecanoic Acid
Enantioselective and Stereocontrolled Synthesis Pathways
The synthesis of enantiomerically pure forms of DL-2-aminoundecanoic acid, namely (S)-2-aminoundecanoic acid and (R)-2-aminoundecanoic acid, is paramount for their application in stereospecific molecular recognition and biological systems. Both asymmetric synthesis and resolution of the racemic mixture are viable approaches to obtain these chiral molecules.
Asymmetric Synthesis Approaches to (S)-2-Aminoundecanoic Acid and (R)-2-Aminoundecanoic Acid
Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolution methods. Several strategies can be employed for the asymmetric synthesis of α-amino acids, which can be adapted for the synthesis of the enantiomers of 2-aminoundecanoic acid.
Another powerful approach is the use of chiral auxiliaries attached to a glycine (B1666218) enolate equivalent, followed by alkylation with a nonyl halide. Oxazolidinones, popularized by Evans, are a class of chiral auxiliaries that have proven effective in the asymmetric synthesis of various α-amino acids. nih.govresearchgate.net The chiral auxiliary directs the alkylation to one face of the enolate, leading to a high degree of stereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid. wikipedia.org
Enzymatic approaches also offer a highly enantioselective route to α-amino acids. For instance, the biosynthesis of (S)-2-aminooctanoic acid has been demonstrated using a transaminase from Chromobacterium violaceum, achieving an enantiomeric excess of over 98%. This biocatalytic approach could potentially be adapted for the synthesis of (S)-2-aminoundecanoic acid by using 2-oxoundecanoic acid as the substrate.
Resolution Techniques for this compound Enantiomers
Resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org This is a widely used method when a direct asymmetric synthesis is not feasible or is less efficient.
A common and effective method for the resolution of racemic amino acids is through the formation of diastereomeric salts . libretexts.org This involves reacting the racemic amino acid with a chiral resolving agent, which is an optically pure acid or base. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the desired enantiomer of the amino acid can be recovered by treating the diastereomeric salt with an acid or base to remove the resolving agent. libretexts.org For this compound, chiral bases like brucine (B1667951) or (R)-1-phenylethylamine could be used as resolving agents. libretexts.org
Enzymatic resolution is another highly efficient and stereospecific method. libretexts.orgnih.gov This technique utilizes enzymes that selectively act on one enantiomer of the racemic mixture. For example, an aminoacylase (B1246476) can be used to selectively hydrolyze the N-acyl derivative of the L-amino acid in a racemic mixture, leaving the D-amino acid derivative unreacted. libretexts.org The free L-amino acid and the unreacted D-amino acid derivative can then be separated. This method is particularly attractive due to its high selectivity and mild reaction conditions.
The following table summarizes the key aspects of these resolution techniques:
| Resolution Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. libretexts.org | Widely applicable, can be cost-effective. | Can be labor-intensive, success is dependent on finding a suitable resolving agent and crystallization conditions. wikipedia.org |
| Enzymatic Resolution | Enzyme selectively acts on one enantiomer. libretexts.orgnih.gov | High enantioselectivity, mild reaction conditions. libretexts.org | Enzyme availability and stability can be a limitation, requires derivatization of the amino acid. |
Evaluation of Catalytic Systems for Alpha-Amino Acid Formation
Catalytic asymmetric synthesis is a highly desirable approach as it allows for the generation of large quantities of a chiral product with a small amount of a chiral catalyst. The catalytic asymmetric Strecker reaction is a prime example, where a chiral catalyst is used to control the enantioselectivity of the cyanide addition to an imine. nih.govorganicreactions.orgacs.org Various catalysts based on metals like zirconium or organic molecules such as thioureas have been developed for this purpose. nih.govacs.org These catalysts can achieve high enantioselectivities for a range of α-amino acids. nih.gov
Another important catalytic method is the asymmetric hydroamination of olefins . This reaction involves the addition of an N-H bond across a double bond, and when catalyzed by a chiral transition metal complex, it can produce chiral amines with high enantiomeric excess. escholarship.orgnih.gov For the synthesis of 2-aminoundecanoic acid, this would involve the hydroamination of a derivative of undecenoic acid.
The table below provides an overview of some catalytic systems used for α-amino acid synthesis:
| Catalytic System | Reaction Type | Key Features |
| Chiral Thiourea Catalysts | Asymmetric Strecker Synthesis | Metal-free, simple to handle, effective for a variety of substrates. wikipedia.orgnih.gov |
| Chiral Zirconium Catalysts | Asymmetric Strecker Synthesis | High enantioselectivities, applicable to three-component reactions. acs.org |
| Chiral Copper-Hydride Catalysts | Asymmetric Reductive Amidation | Can be used for the synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. nih.gov |
Novel Protecting Group Chemistries in Synthesis
In the multi-step synthesis of amino acids and their derivatives, the use of protecting groups for the amino and carboxylic acid functionalities is essential to prevent unwanted side reactions. nih.govmasterorganicchemistry.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.
For the amino group, the most common protecting groups are the tert-butyloxycarbonyl (Boc ) and 9-fluorenylmethyloxycarbonyl (Fmoc ) groups. masterorganicchemistry.comresearchgate.net The Boc group is stable to a wide range of conditions but is readily removed with acid, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The Fmoc group, on the other hand, is stable to acidic conditions but is cleaved by bases, typically piperidine. total-synthesis.comwikipedia.org This orthogonality makes them highly valuable in complex synthetic schemes, particularly in peptide synthesis. researchgate.net
The following table details the properties of these common amino protecting groups:
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions |
| tert-Butyloxycarbonyl (Boc) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA) masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) total-synthesis.comwikipedia.org |
Derivatization for Functional Enhancement in Research Constructs
The derivatization of this compound, particularly at its amino group, is a key strategy for its incorporation into larger molecular constructs and for imparting specific functionalities.
Amino Group Functionalization for Conjugation and Tagging
The primary amino group of 2-aminoundecanoic acid is a versatile handle for a variety of chemical modifications. N-acylation , the reaction of the amino group with a carboxylic acid or its activated derivative, is a common method for attaching different moieties.
For example, 2-aminoundecanoic acid can be conjugated to fluorescent tags to enable its visualization and tracking in biological systems. researchgate.net Common fluorescent labels with amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, can be readily coupled to the amino group of 2-aminoundecanoic acid. fluorofinder.com This allows for the preparation of fluorescently labeled lipids or probes for studying cellular processes.
Furthermore, the amino group can be used to link 2-aminoundecanoic acid to other biomolecules, such as peptides or antibodies, a process known as bioconjugation . fluorofinder.com This can be achieved by forming a stable amide bond between the amino group of 2-aminoundecanoic acid and a carboxyl group on the target biomolecule, often facilitated by coupling agents like carbodiimides.
The following table lists some common reagents for amino group functionalization:
| Reagent Type | Reactive Group | Resulting Linkage | Application |
| N-Hydroxysuccinimide (NHS) Esters | -CO-O-N(CO)₂ | Amide | Fluorescent labeling, Bioconjugation fluorofinder.com |
| Isothiocyanates | -N=C=S | Thiourea | Fluorescent labeling |
| Carbodiimides (e.g., EDC) | -N=C=N- | Amide | Bioconjugation (with a carboxyl group) |
Carboxyl Group Activation and Coupling Strategies
The chemical manipulation of this compound, particularly for the formation of amide and ester linkages, necessitates the activation of its carboxylic acid moiety. Direct condensation with amines or alcohols is generally inefficient due to the formation of unreactive carboxylate salts with basic amines or the poor nucleophilicity of alcohols. Consequently, a range of coupling reagents and strategies, widely used in peptide synthesis and organic chemistry, are applicable to this long-chain alpha-amino acid.
The most common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form an amide bond or by an alcohol to yield an ester. The reaction mechanism with DCC, for instance, involves the protonation of one of the carbodiimide (B86325) nitrogens by the carboxylic acid, followed by the attack of the carboxylate on the central carbon of the DCC molecule. This forms the O-acylisourea, which effectively functions as a carboxylic acid with a good leaving group.
To enhance the efficiency of these coupling reactions and to minimize side reactions, additives are frequently employed. 1-Hydroxybenzotriazole (HOBt) is a common additive that reacts with the O-acylisourea intermediate to form an active HOBt ester. This active ester is less reactive than the O-acylisourea, which can reduce the risk of side reactions, but it is still highly susceptible to aminolysis. The use of HOBt in conjunction with a carbodiimide like EDC is a well-established method for forming amide bonds. A general protocol would involve dissolving the this compound in a suitable solvent like dimethylformamide (DMF), adding the coupling reagent (e.g., EDC) and the additive (e.g., HOBt), followed by the introduction of the desired amine.
Other classes of coupling reagents, such as phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU), are also effective for activating the carboxyl group of amino acids. These reagents operate by forming different types of active esters, which then react with the nucleophile. The choice of coupling reagent and reaction conditions can be tailored based on the specific substrates being used and the desired outcome of the reaction.
Synthesis of Ester and Amide Derivatives for Targeted Investigations
The synthesis of ester and amide derivatives of this compound allows for the systematic modification of its physicochemical properties, which is essential for various research applications.
Ester Derivatives: Esterification of the carboxylic acid group can be achieved through several methods. A straightforward approach is the Fischer-Speier esterification, which involves reacting the amino acid with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride. For instance, bubbling dry hydrogen chloride gas through a suspension of this compound in an alcohol like methanol (B129727) or ethanol, typically under reflux, will yield the corresponding methyl or ethyl ester hydrochloride. Another effective method involves the use of thionyl chloride (SOCl₂). Reacting the amino acid with an alcohol in the presence of thionyl chloride leads to the formation of the ester hydrochloride. This method is advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed.
Amide Derivatives: The synthesis of amides from this compound is a cornerstone of its derivatization. Following the carboxyl group activation strategies discussed previously, a wide array of amides can be prepared by reacting the activated amino acid with a primary or secondary amine. For example, coupling N-protected this compound with an amine using a standard coupling reagent combination like EDC/HOBt in a solvent such as dichloromethane (B109758) (DCM) or DMF will produce the desired amide. The reaction of acyl chlorides, formed by treating the carboxylic acid with reagents like thionyl chloride or oxalyl chloride, with amines is another robust method for amide synthesis, often referred to as the Schotten-Baumann reaction. This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
The synthesis of N-acyl derivatives, where an acyl group is attached to the amino group of this compound, is also a significant area of investigation. This is commonly achieved by reacting the amino acid with an acyl chloride or an acid anhydride (B1165640) under basic conditions.
These derivatization strategies are summarized in the following table:
| Derivative Type | Synthetic Method | Reagents |
| Ester | Fischer-Speier Esterification | Alcohol, HCl |
| Thionyl Chloride Method | Alcohol, SOCl₂ | |
| Amide | Carbodiimide Coupling | Amine, EDC, HOBt |
| Acyl Chloride Method | Amine, Thionyl Chloride/Oxalyl Chloride, Base | |
| N-Acyl Amide | Acylation | Acyl Chloride/Acid Anhydride, Base |
Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)
The unique structural feature of this compound, with its long aliphatic side chain, makes it an attractive building block for the construction of complex molecular architectures, particularly peptidomimetics. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. wikipedia.org
The incorporation of non-natural amino acids like this compound into peptide-like structures is a common strategy in the design of peptidomimetics. nih.gov The long, hydrophobic undecyl side chain can significantly influence the conformational properties and biological activity of the resulting molecule. Standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis techniques can be employed to incorporate this compound into a peptide sequence.
In SPPS, the N-terminally protected (e.g., with Fmoc or Boc) this compound is activated at its carboxyl group and coupled to the free amino group of a growing peptide chain attached to a solid support. The process involves cycles of deprotection of the N-terminus and coupling of the next amino acid in the sequence. The choice of coupling reagents, such as HBTU or HATU, is critical to ensure efficient and complete coupling, especially when dealing with sterically hindered or unusual amino acids.
The introduction of this compound can serve several purposes in the design of peptidomimetics:
Increased Lipophilicity: The long alkyl chain enhances the lipophilicity of the molecule, which can affect its membrane permeability and interaction with hydrophobic pockets of target proteins.
Conformational Constraint: The bulky side chain can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.
Enhanced Stability: The non-natural structure of the amino acid can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptidomimetic.
The synthesis of such complex molecules requires careful planning of the synthetic route, including the selection of appropriate protecting groups for the amino and carboxyl functions of this compound and the other amino acids in the sequence. The general principles of peptide chemistry, including the use of orthogonal protecting group strategies, are directly applicable.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Dl 2 Aminoundecanoic Acid and Its Derivatives
Chromatographic Techniques for High-Resolution Separation
Chromatographic methods are indispensable for separating the components of a mixture, a crucial step in purity assessment and the isolation of specific compounds. For DL-2-aminoundecanoic acid, which contains a chiral center, techniques that can resolve enantiomers are particularly important.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers, which are non-superimposable mirror images of each other. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.
The enantiomeric separation of amino acids, including those with long alkyl chains like 2-aminoundecanoic acid, often requires derivatization to enhance detection and improve chromatographic behavior. nih.gov A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which reacts with the amino group to form fluorescent derivatives. nih.gov
Research has shown that the nature of the CSP is critical for successful enantiomeric resolution. For instance, Pirkle-type CSPs, which are based on a chiral selector covalently bonded to a silica (B1680970) support, have been effectively used. nih.gov In a study, new CSPs were prepared by incorporating 11-aminoundecanoic acid as a spacer between the aminopropyl silica gel and the chiral moiety. nih.gov This modification was found to improve both the mutual and enantiomeric separation of NBD-derivatized amino acids. nih.gov The long alkyl chain of the spacer is thought to create a hydrophobic environment that enhances the stereoselective interactions between the analyte and the chiral selector. nih.gov
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are also highly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These CSPs possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating polar and ionic compounds like amino acids. sigmaaldrich.com The general observation is that the D-enantiomer is more strongly retained on these types of columns. sigmaaldrich.com
The choice of mobile phase also plays a significant role in the separation. Typically, a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer is used. sigmaaldrich.comyakhak.org The mobile phase composition can be optimized to achieve the desired retention and resolution.
Table 1: Chiral HPLC Parameters for Amino Acid Enantiomer Separation
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Pirkle-type CSP with 11-aminoundecanoic acid spacer; Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) | nih.govsigmaaldrich.com |
| Derivatizing Agent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | nih.gov |
| Mobile Phase | Isocratic mixture of 10-30% 2-propanol in hexane; Methanol/water with 5 mM perchloric acid | yakhak.orgchromatographyonline.com |
| Detection | UV (310 nm) and Fluorescence (excitation 470 nm, emission 530 nm) | yakhak.org |
Gas Chromatography (GC) with Advanced Detection
Gas Chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. Since amino acids are non-volatile, they must be derivatized before GC analysis. nih.govsigmaaldrich.com Common derivatization methods involve converting the polar functional groups (amino and carboxyl groups) into less polar, more volatile esters and amides. nih.gov
A two-step derivatization process is often employed. First, the carboxyl group is esterified, for example, by reacting with an alcohol in the presence of an acid catalyst. nih.gov This is followed by the acylation of the amino group using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov The resulting derivatives are then amenable to GC analysis.
For the analysis of this compound, a similar derivatization strategy would be necessary. The choice of derivatization reagent and GC column is critical for achieving good separation and detection. Chiral capillary columns, such as those coated with cyclodextrin (B1172386) derivatives, can be used to separate the enantiomers of the derivatized amino acid. researchgate.net
Mass spectrometry (MS) is a common detector used in conjunction with GC. GC-MS provides both retention time information from the GC and mass spectral data from the MS, which allows for the confident identification and quantification of the analytes. nih.gov The mass spectrum of a derivatized amino acid will show characteristic fragmentation patterns that can be used for structural confirmation. sigmaaldrich.com
Table 2: GC-MS Parameters for Amino Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Esterification (e.g., with methanol/HCl) followed by acylation (e.g., with PFPA) or silylation (e.g., with MTBSTFA) | nih.govsigmaaldrich.com |
| Column | Chiral capillary column (e.g., Chirasil-L-Val) for enantiomeric separation; SLB-5ms for general analysis | sigmaaldrich.comresearchgate.net |
| Detector | Mass Spectrometer (MS) | nih.govsigmaaldrich.com |
| Ionization | Electron Impact (EI) | sigmaaldrich.com |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS)
Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of HPLC that uses smaller particle size columns (typically < 2 µm) to achieve higher resolution, faster separations, and increased sensitivity. acs.orgprotocols.io When coupled with tandem mass spectrometry (MS/MS), UHPLC-MS/MS becomes a highly specific and sensitive technique for the analysis of complex biological samples. acs.orgnih.govnih.gov
For the analysis of this compound and its derivatives, UHPLC-MS/MS can provide both quantitative and qualitative information without the need for derivatization. nih.gov The separation can be performed on a reversed-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile) containing additives like formic acid or heptafluorobutyric acid to improve peak shape and ionization efficiency. protocols.io
The mass spectrometer can be operated in either positive or negative electrospray ionization (ESI) mode. acs.org In positive mode, the protonated molecule [M+H]+ is typically observed. Subsequent fragmentation of this precursor ion in the collision cell of the mass spectrometer (MS/MS) generates a unique product ion spectrum that serves as a fingerprint for the compound, allowing for its unambiguous identification. nih.gov
Table 3: UHPLC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | ACQUITY UPLC BEH Amide (2.1 mm × 100 mm, 1.7 μm); Zorbax Extend-C18 (2.1 × 50 mm, 1.8 µm) | acs.orgprotocols.io |
| Mobile Phase | A: 25 mM ammonium (B1175870) acetate (B1210297) and 25 mM ammonium hydroxide (B78521) in water, B: Acetonitrile; A: 0.05% formic acid and 0.03% HFBA in water, B: 0.05% formic acid and 0.03% HFBA in acetonitrile | acs.orgprotocols.io |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes | acs.org |
| Mass Analyzer | Triple Quadrupole or Q Exactive | protocols.ionih.gov |
Spectroscopic Approaches for Molecular Structure Validation
Spectroscopic techniques provide valuable information about the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the number and types of protons in a molecule and their connectivity, while ¹³C NMR provides information about the carbon skeleton. libretexts.org
For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to the protons of the long alkyl chain, the α-proton adjacent to the amino and carboxyl groups, and the protons of the amino group. chemicalbook.comspectrabase.com The chemical shift of the α-proton would be influenced by the electron-withdrawing effects of the adjacent nitrogen and carbonyl carbon. libretexts.org The integration of the signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons. ubc.ca
The ¹³C NMR spectrum would show distinct signals for each of the eleven carbon atoms in the undecanoic acid chain, with the carboxyl carbon appearing at a characteristic downfield chemical shift. libretexts.orgrsc.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can provide further structural confirmation by establishing correlations between protons and carbons. scispace.comresearchgate.net COSY identifies protons that are coupled to each other, while HSQC correlates protons directly attached to carbons. scispace.com
Table 4: Expected NMR Chemical Shifts for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| α-CH | ~3.0 - 3.5 | ~50 - 60 |
| -COOH | ~10 - 12 (or broad singlet if exchanged) | ~170 - 180 |
| Alkyl CH₂ | ~1.2 - 1.6 | ~20 - 40 |
| Terminal CH₃ | ~0.8 - 0.9 | ~14 |
Note: These are approximate values and can vary depending on the solvent and other experimental conditions.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. okstate.edulibretexts.org The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific chemical bonds. okstate.edu
The FTIR spectrum of this compound would exhibit characteristic absorption bands for the amino (-NH₂) and carboxylic acid (-COOH) functional groups. In the solid state, amino acids typically exist as zwitterions, where the carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). researchgate.net
Key vibrational bands to expect in the FTIR spectrum include:
N-H stretching of the -NH₃⁺ group, which appears as a broad band in the region of 3000-2500 cm⁻¹. researchgate.net
C=O stretching of the carboxylate group (-COO⁻), which gives a strong absorption band around 1600-1550 cm⁻¹. researchgate.net
N-H bending of the -NH₃⁺ group, which is observed around 1550-1480 cm⁻¹. researchgate.net
C-H stretching of the alkyl chain, which appears just below 3000 cm⁻¹. ucdavis.edu
C-H bending vibrations of the CH₂ and CH₃ groups in the 1470-1370 cm⁻¹ region. ucdavis.edu
FTIR can also be used to differentiate between racemic mixtures (DL-forms) and pure enantiomers (D- or L-forms) in some cases, as the crystal packing and intermolecular interactions can differ, leading to subtle changes in the vibrational spectra. researchgate.netthermofisher.com
Table 5: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| -NH₃⁺ | Stretching | 3000 - 2500 (broad) | researchgate.net |
| -COO⁻ | Asymmetric Stretching | ~1600 - 1550 | researchgate.net |
| -NH₃⁺ | Bending | ~1550 - 1480 | researchgate.net |
| Alkyl C-H | Stretching | ~2960 - 2850 | ucdavis.edu |
| Alkyl C-H | Bending | ~1470 - 1370 | ucdavis.edu |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry can precisely determine its molecular mass, while tandem mass spectrometry (MS/MS) reveals its structural characteristics through controlled fragmentation.
The molecular formula for this compound is C₁₁H₂₃NO₂, which corresponds to a monoisotopic mass of approximately 201.172878976 Da. nih.gov In typical mass spectrometry analyses using soft ionization techniques like Electrospray Ionization (ESI), the compound is often detected as its protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 202.1802. nih.gov
Alpha-Cleavage: A dominant fragmentation pathway for aliphatic amines is the cleavage of the carbon-carbon bond adjacent to the C-N bond. libretexts.orglibretexts.org For this compound, this would involve the cleavage between the C2 and C3 carbons.
Loss of Functional Groups: Common neutral losses from the molecular ion include the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of a water molecule (a loss of 18 Da). libretexts.orgwhitman.edu
Side-Chain Fragmentation: The long C₉ alkyl side chain is expected to undergo fragmentation, producing a characteristic series of peaks separated by 14 mass units, corresponding to the sequential loss of CH₂ groups. libretexts.orglibretexts.org
For analytical purposes, especially in complex matrices, DL-amino acids are often derivatized before analysis by techniques like liquid chromatography-mass spectrometry (LC-MS) to enhance separation and detection sensitivity. nih.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Description | Predicted m/z | Fragmentation Pathway |
| Protonated Molecular Ion | 202.18 | [M+H]⁺ |
| Molecular Ion | 201.17 | [M]⁺ |
| Loss of Water | 183.16 | [M-H₂O]⁺ |
| Loss of Carboxyl Group | 156.17 | [M-COOH]⁺ |
| Alpha-Cleavage Product | Variable | Cleavage at C2-C3 bond |
| Alkyl Chain Fragments | Series (e.g., M-CH₃, M-C₂H₅) | Sequential loss from the nonyl side chain |
Advanced Microscopic and Diffraction Techniques
Beyond mass spectrometry, techniques that probe the solid-state and supramolecular structures of a compound are critical. X-ray diffraction provides unparalleled detail on crystalline arrangements, while electron microscopy visualizes the morphology of larger, organized assemblies.
Electron Microscopy for Morphological Characterization of Organized Assemblies (e.g., self-assembled structures of derivatives)
While XRD details atomic-level crystal packing, electron microscopy (EM), including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is indispensable for visualizing the morphology of larger, organized structures. Derivatives of this compound, such as peptides or specifically designed amphiphiles, can undergo self-assembly into well-defined nanoscale and microscale structures. nih.gov This process is driven by a combination of non-covalent forces, including hydrogen bonding from the peptide backbone and hydrophobic interactions involving the long undecyl side chain. nih.gov
Electron microscopy provides direct visual evidence of these assemblies:
Morphological Identification: TEM can reveal the shape and internal structure of the self-assembled objects, such as nanofibers, nanoribbons, nanotubes, or vesicles.
Dimensional Analysis: The length, width, diameter, and periodicity of these nanostructures can be accurately measured from the images.
Surface Topography: SEM is used to study the surface features of bulk materials formed from these assemblies, such as films or dried hydrogels.
For instance, polymers derived from the related 11-aminoundecanoic acid have been shown to form organized structures. researchgate.net Similarly, ultrashort peptides are well-known to self-assemble into complex networks like hydrogels. nih.gov Therefore, by designing derivatives of this compound, one could create novel biomaterials whose morphology and structural integrity can be thoroughly characterized using electron microscopy.
Table 3: Morphological Features of Self-Assembled Structures Characterized by Electron Microscopy
| Technique | Information Obtained | Potential Structures from Derivatives |
| TEM | Shape, size, and internal structure of nanostructures. | Nanofibers, nanotubes, nanoribbons, vesicles. |
| SEM | Surface topography and 3D morphology of bulk samples. | Porous networks, hydrogel scaffolds, crystalline films. |
| Cryo-EM | High-resolution structure of assemblies in a near-native, hydrated state. | Fibril structure, membrane-like sheets. |
Biochemical and Molecular Biological Investigations of Dl 2 Aminoundecanoic Acid
Enzymatic Interactions and Substrate Specificity Studies
DL-2-aminoundecanoic acid, a non-proteinogenic amino acid, presents a unique structure with a long aliphatic side chain, suggesting potential interactions with various enzymes involved in amino acid and peptide metabolism.
Amino acid racemases are enzymes that catalyze the interconversion between L- and D-enantiomers of amino acids. While many racemases exhibit high specificity for a particular amino acid, some bacterial racemases are known to have a broad substrate specificity, acting on various amino acids. For instance, certain amino acid racemases from bacteria can act on a wide range of amino acids, and their substrate specificity is not strictly limited to the common proteinogenic amino acids. The long, hydrophobic undecyl side chain of this compound could potentially fit into the active site of such promiscuous racemases. However, direct enzymatic assays with purified broad-spectrum amino acid racemases would be necessary to confirm if this compound is a substrate and to determine the kinetic parameters of such a reaction.
Similarly, amino acid dehydrogenases, which catalyze the reversible deamination of amino acids to their corresponding α-keto acids, also exhibit varying degrees of substrate specificity. While some are highly specific, others, like leucine (B10760876) dehydrogenase and valine dehydrogenase, can act on a range of branched-chain and straight-chain amino acids mdpi.com. The structural similarity of this compound to long-chain aliphatic amino acids suggests that it could be a potential substrate for certain amino acid dehydrogenases. Protein engineering efforts have successfully expanded the substrate range of these enzymes to include novel and non-natural amino acids, indicating that the active sites can be accommodating to diverse side chains mdpi.com. Further biochemical characterization is required to determine if this compound is recognized and converted by any known or engineered amino acid dehydrogenases.
Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of peptides with diverse biological activities, independent of the ribosome. A key feature of NRPSs is their ability to incorporate non-proteinogenic amino acids, D-amino acids, and even fatty acids into peptide chains mdpi.comnih.govd-nb.info. The adenylation (A) domain of each NRPS module is responsible for selecting and activating a specific amino acid substrate nih.gov.
The substrate specificity of A-domains is remarkably broad and is a major contributor to the vast diversity of nonribosomal peptides mdpi.com. Given that NRPSs are known to incorporate fatty acids and amino acids with long aliphatic side chains, it is highly plausible that this compound could be recognized and activated by certain NRPS A-domains. The lipophilic nature of its undecyl side chain could be a favorable feature for binding to the hydrophobic pockets within the active sites of some A-domains. The incorporation of (S)-2-aminoundecanoic acid into an antimicrobial peptide has been demonstrated, leading to enhanced biological activity, which supports the feasibility of its integration into peptide structures nih.gov.
| Enzyme Type | Key Domain | Substrate Promiscuity | Plausibility of this compound Incorporation |
|---|---|---|---|
| Nonribosomal Peptide Synthetase (NRPS) | Adenylation (A) Domain | High; accepts non-proteinogenic amino acids, D-amino acids, and fatty acids. | High, due to the lipophilic side chain and known incorporation of similar molecules. |
The structural characteristics of this compound, particularly its long fatty acid-like side chain, suggest that it could influence enzyme activity beyond being a simple substrate. Fatty acids and their derivatives are known to act as allosteric modulators of various enzymes, binding to a site distinct from the active site and altering the enzyme's catalytic efficiency nih.govnih.gov. This allosteric regulation can either enhance or inhibit enzyme activity.
It is conceivable that this compound could act as an allosteric modulator for enzymes involved in metabolic pathways that are sensitive to lipid levels. For instance, enzymes in fatty acid metabolism or those at the interface of amino acid and lipid metabolism could be potential targets. The binding of this compound to an allosteric site could induce conformational changes that affect the enzyme's affinity for its substrate (Km) or its maximum reaction velocity (Vmax). Kinetic studies would be essential to investigate this possibility, by measuring enzyme activity in the presence of varying concentrations of this compound and analyzing the resulting changes in kinetic parameters nih.govresearcher.lifeamericanpeptidesociety.org.
Role in Microbial Systems and Biofilm Modulation
The unique structure of this compound, combining features of both an amino acid and a fatty acid, suggests it may have significant effects on bacterial physiology, including cell wall synthesis, growth, and the formation of biofilms.
Bacterial peptidoglycan is a vital component of the cell wall, composed of glycan strands cross-linked by short peptides. The enzymes responsible for the synthesis and cross-linking of these peptides, known as transpeptidases (or penicillin-binding proteins), are known to be somewhat promiscuous in their substrate recognition. It has been shown that exogenous D-amino acids can be incorporated into the peptidoglycan of various bacteria nih.gov. This incorporation can affect the structural integrity of the cell wall.
Given that this compound exists as a racemic mixture, the D-enantiomer could potentially be incorporated into the peptidoglycan by transpeptidases. The long, hydrophobic side chain of 2-aminoundecanoic acid might interfere with the normal packing and cross-linking of the peptide stems, potentially weakening the cell wall. Studies with other D-amino acids have shown that their incorporation can indeed modulate the architecture and properties of the peptidoglycan layer nih.gov. Further research using labeled this compound would be necessary to confirm its direct incorporation into the peptidoglycan and to elucidate the specific structural changes it induces.
Fatty acids are known to have antimicrobial properties and can significantly impact bacterial growth and metabolism. Undecanoic acid, a fatty acid with the same carbon chain length as this compound, has been shown to inhibit the formation of persister cells and biofilms in Escherichia coli. Persister cells are a subpopulation of bacteria that are highly tolerant to antibiotics, and biofilms are communities of bacteria encased in a protective matrix.
The presence of the amino group in this compound adds another dimension to its potential biological activity. It is plausible that this compound could interfere with bacterial growth by disrupting cell membranes, a common mechanism for fatty acid antimicrobials, or by interfering with metabolic pathways. The inhibition of biofilm formation by related fatty acids suggests that this compound could also act as a signaling molecule that modulates the expression of genes involved in biofilm development. Studies have shown that certain D-amino acids can trigger biofilm disassembly nih.gov. Therefore, the D-isomer in the racemic mixture of 2-aminoundecanoic acid could contribute to anti-biofilm activity.
| Compound | Bacterial Species | Observed Effect | Potential Implication for this compound |
|---|---|---|---|
| Undecanoic Acid | Escherichia coli | Inhibition of persister cell and biofilm formation. | May inhibit bacterial growth and biofilm formation. |
| D-Amino Acids | Bacillus subtilis, Staphylococcus aureus | Trigger biofilm disassembly and inhibit biofilm development. nih.gov | The D-enantiomer may contribute to anti-biofilm activity. |
| (S)-2-Aminoundecanoic acid (in a peptide) | E. coli, S. aureus | Enhanced antimicrobial activity of the peptide. nih.gov | May possess intrinsic antimicrobial properties or enhance the activity of other agents. |
Influence on Biofilm Formation and Dispersal Mechanisms in Specific Microbial Strains
This compound, as a member of the long-chain fatty acid family, is implicated in the modulation of microbial biofilms. While direct studies on the amino-derivatized form are specific, the effects of its parent fatty acid, undecanoic acid, provide significant insight. Fatty acids are recognized as signaling molecules in cell-to-cell communication and can influence biofilm development and dispersal. nih.gov Research has demonstrated that undecanoic acid can effectively inhibit biofilm formation in pathogenic bacteria such as E. coli. nih.gov
The mechanisms of biofilm dispersal are broadly categorized as active or passive. nih.gov Active dispersal is a process initiated by the bacteria themselves, often in response to environmental cues, and involves the enzymatic degradation of the biofilm's extracellular polymeric substance (EPS) matrix. nih.govmdpi.com Fatty acid signaling molecules, such as those derived from or analogous to undecanoic acid, can trigger these active dispersal events. frontiersin.org For instance, certain fatty acids can stimulate a biofilm dispersion response, inhibiting biofilm formation by both Gram-positive and Gram-negative bacteria. nih.gov This process may involve the release of extracellular enzymes like glycosidases, proteases, and deoxyribonucleases that break down the matrix components, allowing cells to detach and revert to a planktonic state. nih.govmdpi.com
Furthermore, some fatty acid molecules have been found to revert dormant, antibiotic-tolerant persister cells within a biofilm back to a metabolically active state, making them more susceptible to conventional antibiotics. nih.govfrontiersin.org This suggests that this compound could potentially influence biofilm integrity not just by structural disruption but also by modulating the physiological state of the embedded microbial cells.
As a Precursor for Modified Antimicrobial Peptides Targeting Microorganisms
A notable example involves the modification of the antimicrobial peptide anoplin (B1578421), a small, 13-residue peptide from wasp venom. nih.gov When (S)-2-aminoundecanoic acid was incorporated at various positions within the anoplin sequence, the resulting lipophilic analogs demonstrated significantly enhanced activity against both the Gram-negative bacterium Escherichia coli and the Gram-positive bacterium Staphylococcus aureus compared to the native peptide. nih.gov This strategy of terminal modification with fatty amino acids has been shown to improve the antibacterial activity of peptides derived from lactoferricin (B1576259) B by up to 16-fold. nih.govresearchgate.net
The incorporation of non-canonical amino acids such as this compound into a peptide backbone is achieved through chemical peptide synthesis, most commonly solid-phase peptide synthesis (SPPS). nih.gov In this process, the desired amino acid, in this case, this compound, is first chemically synthesized and then orthogonally protected. This involves protecting the alpha-amino group (e.g., with an Fmoc group) and the carboxylic acid group to control the reaction sequence.
The protected lipophilic amino acid is then activated and coupled to the growing peptide chain, which is anchored to a solid resin support. google.com This cycle of deprotection of the N-terminus and coupling of the next protected amino acid is repeated until the desired sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed. google.com This synthetic approach allows for the precise placement of the lipophilic amino acid at specific positions within the peptide sequence, enabling detailed structure-activity relationship studies. nih.gov
The enhanced antimicrobial activity of peptides modified with this compound is primarily due to their improved interaction with the microbial cell membrane. nih.gov The initial attraction between the cationic (positively charged) domains of the AMP and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria, is a crucial first step. mdpi.comfrontiersin.org
Following this electrostatic attraction, the lipophilic side chain of the incorporated 2-aminoundecanoic acid acts as a membrane anchor, facilitating the insertion of the peptide into the lipid bilayer. nih.gov This increased hydrophobicity enhances the peptide's ability to perturb the membrane's structure. The precise mechanism of disruption can vary, but common models include the formation of pores (e.g., "barrel-stave" or "toroidal pore" models) or a "carpet-like" mechanism where the peptides accumulate on the membrane surface, causing destabilization and eventual lysis. mdpi.commdpi.com This membrane permeabilization leads to the leakage of essential ions and metabolites, ultimately causing bacterial cell death. nih.gov Importantly, this modification can enhance antimicrobial potency while retaining selectivity for microbial membranes over eukaryotic ones, a critical attribute for therapeutic agents. nih.gov
Structure-activity relationship (SAR) studies are vital for optimizing the design of modified AMPs. By systematically altering the position of the lipophilic amino acid within the peptide sequence, researchers can fine-tune the balance between hydrophobicity, charge, and amphipathic structure to maximize antimicrobial efficacy while minimizing toxicity to host cells. mdpi.com
The following table summarizes the minimum inhibitory concentration (MIC) values for anoplin and its analogs modified with (S)-2-aminoundecanoic acid (Aua) against representative microbial strains.
| Peptide | Sequence | MIC (μM) vs. E. coli | MIC (μM) vs. S. aureus |
|---|---|---|---|
| Anoplin | GLLKRIKTLL-NH2 | 12.5 | 6.25 |
| [Aua¹]-anoplin | (Aua)LLKRIKTLL-NH2 | 6.25 | 3.13 |
| [Aua⁵]-anoplin | GLLK(Aua)IKTLL-NH2 | 3.13 | 3.13 |
| [Aua⁹]-anoplin | GLLKRIKT(Aua)L-NH2 | 3.13 | 1.56 |
Data derived from research on anoplin analogs. nih.gov The MIC is the lowest concentration of the peptide that inhibits visible microbial growth.
Metabolic Pathway Interrogation in Model Organisms (excluding human studies)
The metabolic fate of this compound in microorganisms and lower eukaryotes is not extensively documented for this specific molecule. However, its catabolism and anabolism can be inferred from the known metabolic pathways of its constituent parts: a long-chain fatty acid and an amino acid. researchgate.net
Catabolic Pathways: In microorganisms, the breakdown of this compound would likely begin with the removal of the alpha-amino group, a process known as deamination. mdpi.com This reaction, catalyzed by enzymes such as amino acid dehydrogenases or transaminases, would convert the amino acid into its corresponding α-keto acid, 2-oxo-undecanoic acid, and release ammonia (B1221849) or transfer the amino group to an α-keto acid acceptor like α-ketoglutarate to form glutamate. nih.gov
The resulting 11-carbon keto-acid backbone would then likely enter the fatty acid beta-oxidation pathway. researchgate.net As an odd-chain fatty acid, its degradation would proceed by sequentially removing two-carbon units in the form of acetyl-CoA, until a final three-carbon unit, propionyl-CoA, remains. researchgate.net The acetyl-CoA would enter the citric acid cycle for energy production, while the propionyl-CoA could be converted to succinyl-CoA (an intermediate of the citric acid cycle) or other metabolites, depending on the organism's enzymatic machinery. nih.gov
Anabolic Pathways: The anabolic use of this compound is less straightforward. As a non-proteinogenic amino acid, it would not be incorporated into proteins during standard ribosomal translation. However, the products of its catabolism could be utilized in various anabolic processes. The acetyl-CoA generated can be a precursor for the synthesis of new fatty acids or other biomolecules. researchgate.net The amino group released during deamination can be assimilated into the cell's nitrogen pool and used for the synthesis of standard amino acids, nucleotides, and other nitrogen-containing compounds. nih.gov In some bacteria, non-ribosomal peptide synthetases (NRPSs) are capable of incorporating unusual building blocks, including fatty acids, into the synthesis of specialized secondary metabolites, suggesting a potential, though specific, anabolic route.
Interactions with Fatty acid Metabolism Pathways
The specific interactions of the non-proteinogenic amino acid, this compound, with fatty acid metabolism pathways have not been extensively characterized in published scientific literature. However, based on its structural similarity to naturally occurring fatty acids and amino acids, several potential points of interaction can be hypothesized. Fatty acid metabolism is a central process in cellular energy homeostasis, involving both the breakdown of fatty acids (β-oxidation) to produce energy and the synthesis of fatty acids (lipogenesis) for energy storage and membrane construction.
Potential Interactions with β-Oxidation:
The catabolism of fatty acids primarily occurs in the mitochondria through a process called β-oxidation. This process involves a series of enzymatic reactions that sequentially shorten the fatty acyl-CoA molecule, producing acetyl-CoA, NADH, and FADH2. The presence of an amino group at the alpha-carbon (C-2) of this compound introduces a significant structural difference compared to a standard undecanoic acid molecule.
It is plausible that this compound could act as a competitive inhibitor of enzymes involved in fatty acid transport into the mitochondria or the β-oxidation spiral itself. For instance, carnitine palmitoyltransferase I (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria, exhibits specificity for the acyl chain of fatty acids. The unique structure of this compound might allow it to bind to the active site of CPT1 or other enzymes in the pathway, thereby impeding the metabolism of natural fatty acids.
Alternatively, this compound could potentially serve as a substrate for β-oxidation, albeit likely an inefficient one. The initial step of β-oxidation involves the formation of a double bond between the alpha and beta carbons, catalyzed by acyl-CoA dehydrogenase. The presence of the amino group at the alpha-carbon could hinder this reaction. If the amino group were to be removed through a transamination reaction, the resulting 2-keto-undecanoic acid could potentially enter a modified β-oxidation pathway.
Potential Interactions with Fatty Acid Synthesis:
Fatty acid synthesis is a cytosolic process that utilizes acetyl-CoA as a building block. The key regulatory enzyme in this pathway is acetyl-CoA carboxylase (ACC), which catalyzes the formation of malonyl-CoA. While a direct interaction is less likely, high concentrations of this compound or its metabolites could indirectly affect fatty acid synthesis by altering the cellular energy state or the availability of precursors.
Hypothetical Metabolic Fate of this compound:
Given its structure as a long-chain alpha-amino acid, the cellular fate of this compound would likely involve enzymes that metabolize both amino acids and fatty acids. The initial step in its metabolism would likely be a transamination reaction, converting it to α-ketoundecanoic acid. This keto acid could then potentially be decarboxylated to decanoyl-CoA, which could enter the β-oxidation pathway.
The following table outlines the key enzymes in fatty acid metabolism that could potentially interact with this compound and the hypothetical nature of these interactions.
| Enzyme/Pathway | Potential Interaction with this compound | Hypothetical Outcome |
| Acyl-CoA Synthetase | Potential substrate for activation to 2-amino-undecanoyl-CoA. | Formation of an activated form that could enter metabolic pathways or act as an inhibitor. |
| Carnitine Palmitoyltransferase I (CPT1) | Potential inhibitor due to structural similarity to fatty acids. | Reduced transport of long-chain fatty acids into the mitochondria, leading to decreased β-oxidation. |
| Acyl-CoA Dehydrogenases | Unlikely to be a direct substrate due to the α-amino group. | Potential inhibition of the first step of β-oxidation. |
| Transaminases | Likely substrate for the removal of the α-amino group. | Conversion to α-ketoundecanoic acid, which may be further metabolized. |
Tracing Studies using Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. nih.gov This methodology involves replacing one or more atoms in a molecule of interest with their stable or radioactive isotopes. By tracking the distribution of the isotope in various metabolites over time, researchers can elucidate metabolic pathways and quantify flux through these pathways. nih.gov
To date, there are no specific published tracing studies utilizing isotopically labeled this compound. However, the principles of isotopic tracing can be applied to design experiments that would illuminate its metabolic fate and its interactions with fatty acid metabolism.
Synthesis of Labeled this compound:
The first step in a tracing study would be the chemical synthesis of this compound labeled with a stable isotope such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). For example, uniformly ¹³C-labeled this compound ([U-¹³C₁₁]-DL-2-aminoundecanoic acid) would have all eleven carbon atoms replaced with ¹³C. Alternatively, specific carbon atoms could be labeled to probe particular reactions. chempep.com
Experimental Design for Tracing Studies:
An exemplary in vitro study could involve incubating cultured cells (e.g., hepatocytes, which are central to fatty acid metabolism) with the isotopically labeled this compound. After a defined period, the cells would be harvested, and metabolites would be extracted.
Analytical Techniques:
The extracted metabolites would then be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the presence and position of the isotopic label. nih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify metabolites and to determine their isotopic enrichment.
Potential Findings from Isotopic Tracing:
Such a study could provide answers to several key questions regarding the metabolism of this compound:
Cellular Uptake and Activation: The detection of intracellular labeled this compound and its potential activated form, ¹³C-labeled 2-amino-undecanoyl-CoA, would confirm its transport into the cell and its activation.
Incorporation into Complex Lipids: The presence of the ¹³C label in triglycerides, phospholipids, or other complex lipids would indicate that this compound or its metabolites can be incorporated into these molecules.
Entry into β-Oxidation: If this compound is catabolized via β-oxidation, ¹³C-labeled acetyl-CoA and downstream intermediates of the citric acid cycle (e.g., citrate, succinate) would be detected. The pattern of labeling in these intermediates could provide insights into the specific catabolic pathway.
Transamination and Further Metabolism: The detection of a ¹³C-labeled α-ketoundecanoic acid would confirm that transamination is a metabolic step. The subsequent fate of this keto acid could then be traced.
The following table illustrates the types of labeled metabolites that might be detected and their implications in a hypothetical tracing study with [U-¹³C₁₁]-DL-2-aminoundecanoic acid.
| Detected Labeled Metabolite | Implication |
| Intracellular [U-¹³C₁₁]-DL-2-Aminoundecanoic acid | Cellular uptake of the compound. |
| [U-¹³C₁₁]-2-Amino-undecanoyl-CoA | Activation by an acyl-CoA synthetase. |
| ¹³C-labeled Triglycerides/Phospholipids | Incorporation into complex lipids. |
| [¹³C₂]-Acetyl-CoA | Catabolism via a pathway yielding acetyl-CoA (e.g., modified β-oxidation). |
| ¹³C-labeled Citric Acid Cycle Intermediates | Entry of catabolic products into central carbon metabolism. |
| [U-¹³C₁₁]-α-Ketoundecanoic acid | Undergoes transamination. |
Computational and Theoretical Investigations of Dl 2 Aminoundecanoic Acid
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict the three-dimensional structure of a molecule and its interactions with biological targets. Such studies are foundational to understanding the potential biological role of a compound.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the most stable conformation, known as the global energy minimum. For DL-2-aminoundecanoic acid, this would involve exploring the rotational freedom of its undecanoic acid chain and the amino group at the second carbon.
No specific research findings on the conformational analysis or energy minimization of this compound are currently available in the public domain. Therefore, no data table can be generated.
Ligand-Receptor Docking Simulations with Proposed Enzyme Targets or Biological Receptors
Ligand-receptor docking predicts the preferred orientation of a molecule when it binds to a receptor, such as an enzyme or a protein on a cell surface. This can provide insights into the compound's potential to act as an inhibitor or activator. Given its structure as a long-chain amino acid, potential targets for this compound could be enzymes involved in amino acid metabolism or fatty acid transport.
There are no published studies on the docking of this compound with any specific biological targets. Consequently, a data table of docking scores and interactions cannot be provided.
Molecular Dynamics Simulations for Conformational Flexibility in Solution
Specific molecular dynamics simulation data for this compound is not available in the existing scientific literature. Therefore, no data table on its conformational flexibility in solution can be presented.
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical applications)
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds.
Development of QSAR Models for Predicted Biological Interactions (e.g., antimicrobial potential)
Given that some fatty acids and their derivatives exhibit antimicrobial properties, a QSAR model could be theoretically developed to predict the antimicrobial potential of this compound and similar compounds. This would involve compiling a dataset of related molecules with known antimicrobial activity and then identifying the key molecular descriptors that correlate with this activity.
No QSAR models specifically developed for or including this compound have been reported in the literature. As such, a data table of QSAR model parameters is not available.
Theoretical Predictions of Molecular Properties Relevant to Biological Activity (excluding explicit physical properties)
Various molecular properties, often referred to as molecular descriptors, can be calculated to predict a compound's biological activity. These can include electronic properties (like charge distribution), steric properties (related to the molecule's size and shape), and hydrophobic properties. For this compound, these descriptors would be influenced by its long alkyl chain and the presence of the amino and carboxylic acid groups.
While theoretical predictions for general amino acids exist, specific calculated molecular properties for this compound relevant to biological activity are not documented in available research. Therefore, a data table of these properties cannot be compiled.
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Exploration of Additional Biotechnological Applications (e.g., as building blocks for novel biomaterials)
The primary biotechnological application for a related compound, 11-aminoundecanoic acid, is as the monomer for the production of the bio-based polyamide, Nylon 11. polymeradd.co.th This polymer is valued for its excellent mechanical properties, chemical resistance, and dimensional stability, leading to its use in high-performance applications such as industrial fibers for ropes and nets, specialized textiles, and protective coatings. polymeradd.co.th Polyamide resins derived from 11-aminoundecanoic acid are also key components in adhesives and sealants used in the automotive, aerospace, and construction industries. polymeradd.co.th
Future research could investigate how the placement of the amino group at the second carbon in DL-2-aminoundecanoic acid, as opposed to the terminal eleventh carbon, influences polymerization and material properties. This structural difference could lead to novel polyamides with unique thermal, mechanical, or biodegradable characteristics. Furthermore, some research has suggested that derivatives of 11-aminoundecanoic acid hold potential in biomedical applications such as drug delivery systems. polymeradd.co.th These areas, however, remain in the preliminary stages of development and await further investigation to be commercialized. polymeradd.co.th The potential for this compound and its derivatives to serve as building blocks for new functional biomaterials is a promising area for future exploration.
Design and Synthesis of Advanced this compound Derivatives with Enhanced Research Utility
The development of novel derivatives of aminoundecanoic acid is crucial for expanding its utility in research. Advanced synthetic methods provide pathways to create structurally diverse molecules with tailored properties.
One established method for creating N-alkyl derivatives involves a two-step process. google.com First, the parent amino acid, such as 11-aminoundecanoic acid, is reacted with an aldehyde in a halogenated solvent like 2,2,2-trifluoroethanol (B45653) to form an imine. google.com This intermediate is then reduced (hydrogenated) to yield the final N-alkyl-aminoundecanoic acid derivative. google.com This approach offers a robust way to modify the amino group, potentially altering the compound's solubility, reactivity, and biological interactions.
A more recent and innovative strategy for synthesizing α-amino acid derivatives involves the direct hydrative amination of activated alkynes. nih.gov This metal-free method uses sulfinamides as the nitrogen source and proceeds under mild conditions. nih.gov Computational studies suggest the reaction mechanism involves a sulfonium (B1226848) google.comnih.gov‐sigmatropic rearrangement, highlighting a novel pathway in this area of chemistry. nih.gov This technique presents a convenient and efficient route to a wide range of α-amino acid derivatives, which are fundamental components of biologically active molecules. nih.gov
Table 1: Synthesis Methods for Aminoundecanoic Acid Derivatives
| Synthesis Method | Reactants | Key Reagents/Conditions | Derivative Type | Source(s) |
|---|---|---|---|---|
| Reductive Amination | Aminoundecanoic acid, Aldehyde (e.g., Heptanal) | Halogenated solvent (e.g., 2,2,2-trifluoroethanol), Hydrogenation catalyst | N-Alkyl-aminoundecanoic acid | google.com |
| Hydrative Amination | Activated Alkyne, Sulfinamide | Metal-free, mild conditions, may involve an acid like HNTf₂ | α-Amino acid derivative | nih.gov |
Integration into Systems Biology Approaches for Comprehensive Metabolic Mapping
Understanding the metabolic fate and influence of this compound requires sophisticated systems biology approaches. These methods allow for a holistic view of metabolic networks rather than focusing on single pathways.
A powerful technique for this purpose is metabolic flux profiling using isotope tracers and mass spectrometry. nih.gov This approach was successfully used to map the central metabolism of Clostridium acetobutylicum, a soil bacterium. nih.gov By feeding the organism an isotope-labeled substrate like glucose, researchers can trace the path of the isotopes through various metabolic pathways, including amino acid biosynthesis. nih.gov This method revealed a complete, bifurcated tricarboxylic acid (TCA) cycle in an obligatory anaerobic organism, a finding that would have been missed by genome annotation alone. nih.gov
To handle the complexity of data generated from such experiments, advanced bioinformatic platforms are essential. nih.gov Modern platforms can autonomously integrate data from multiple analytical techniques, such as different types of liquid chromatography-mass spectrometry (LC-MS), without being limited by variations in sample preparation or analysis methods. nih.gov By integrating metabolomics data with proteomics and transcriptomics, these tools provide a highly resolved overview of metabolic dysregulation and increase confidence in the prediction of affected pathways. nih.gov Applying these integrated omics and flux analysis techniques would be critical to mapping how this compound is processed by microbial or other biological systems.
Development of Novel Biocatalytic Routes for Sustainable Production
The industrial production of amino acid derivatives, such as N-acyl-amino acids, has traditionally relied on chemical synthesis methods like the Schotten-Baumann reaction. nih.gov However, these processes often require hazardous chemicals, involve chlorine chemistry, and generate significant amounts of waste, making them less environmentally friendly. nih.gov
In line with the principles of green chemistry, there is a growing demand for sustainable and cost-effective manufacturing processes. nih.govnih.gov Biocatalysis, using either isolated enzymes or whole-cell systems, offers a compelling alternative. nih.gov Enzymes like aminoacylases and lipases are being explored for the synthesis of N-acyl-amino acids. nih.gov For instance, aminoacylases, which have a long history in industrial biotechnology for producing pure L-amino acids, show potential for catalyzing the reverse reaction of hydrolysis to form acylated products. nih.gov Similarly, immobilized lipases and proteases have been used to synthesize N-acyl glycines from non-protected glycine (B1666218) and lauric acid. nih.gov These enzymatic processes can reduce the need for hazardous reagents and minimize waste production, representing a more sustainable route for producing derivatives of this compound. nih.gov
Table 2: Comparison of Synthesis Routes for N-Acyl-Amino Acids
| Feature | Chemical Synthesis (Schotten-Baumann) | Biocatalytic Synthesis | Source(s) |
|---|---|---|---|
| Key Reagents | Acyl chlorides, Base | Fatty acids, Amino acids | nih.gov |
| Catalyst | None (direct reaction) | Enzymes (e.g., Lipases, Proteases, Aminoacylases) | nih.gov |
| Solvents | Often requires organic solvents | Can often be performed in aqueous media or polar organic solvents | nih.gov |
| Byproducts | Stoichiometric amounts of salt (e.g., NaCl) | Minimal, often just water | nih.gov |
| Sustainability | Use of hazardous chemicals, waste generation | Greener, more sustainable, reduces waste | nih.govnih.gov |
| Selectivity | May require protective groups for selective synthesis | High chemo-, regio-, and stereoselectivity | nih.gov |
Investigating Interkingdom Signaling Roles in Host-Microbe Interactions (non-human focus)
Microbes constantly sense and respond to chemical signals from their environment, including those released by host organisms. nih.gov These interactions are fundamental to establishing symbiotic or pathogenic relationships. In plant-microbe interactions, bacteria in the rhizosphere—the soil region directly surrounding plant roots—are exposed to a complex mixture of organic compounds. nih.gov This environment is generally acidic, and this acidity can act as a key signal. nih.gov For example, the Agrobacterium tumefaciens ChvG-ChvI two-component system is known to sense extracellular acidity, which in turn regulates the expression of virulence genes. nih.gov
Future research could investigate whether this compound or its derivatives act as signaling molecules in such non-human host-microbe systems. Modern techniques like RNA sequencing can be used to analyze the transcriptional profiles of microorganisms when they are co-cultured. asm.org These analyses can reveal which specific genetic pathways are activated in response to interspecies or interkingdom interactions, effectively using the microbes' transcriptional responses as sentinels for signaling events. asm.org By studying how microbial gene expression changes in the presence of this compound, researchers could uncover novel roles for this compound in mediating the complex chemical dialogues between microbes and their plant or fungal hosts. asm.org
Q & A
Q. What analytical methods are recommended for quantifying DL-2-amino acids in biological samples?
DL-2-Aminoadipic acid (C6H11NO4) is commonly analyzed via automated amino acid analysis systems using ion-exchange chromatography coupled with post-column ninhydrin detection . For solubility challenges (e.g., low aqueous solubility in neutral pH), prepare stock solutions in 1M HCl (50 mg/mL) and validate purity via TLC (≥99%) . Include internal standards like β-alanine or L-2-aminoadipic acid to correct for matrix effects .
Q. How can researchers ensure batch-to-batch consistency in DL-2-amino acid reagents?
Use certified reference materials (CRMs) with traceable purity data (e.g., ≥99% by TLC or HPLC) and verify via independent assays such as NMR or mass spectrometry . For DL-2-Aminooctanoic acid (C8H17NO2), confirm enantiomeric purity using chiral columns or enzymatic assays, as racemic mixtures may alter metabolic study outcomes .
Q. What are the metabolic pathways involving DL-2-aminoadipic acid in mammalian systems?
DL-2-Aminoadipic acid hydrolyzes to α-ketoglutaric acid and CO2 in hepatic homogenates, linking it to the tricarboxylic acid (TCA) cycle . Design isotope-tracing experiments (e.g., ¹³C-labeled substrates) to track its incorporation into glutamine or GABA in neuronal or cancer cell models .
Advanced Research Questions
Q. How do solubility and stability limitations of DL-2-amino acids affect experimental design?
DL-2-Aminoadipic acid degrades in boiling water via cyclization to piperidinecarboxylic acid; use low-temperature buffers (4°C) and avoid prolonged heating . For hydrophobic analogs like DL-2-Aminooctanoic acid, employ solubilization aids (e.g., cyclodextrins or DMSO ≤0.1%) while confirming solvent inertness in metabolic assays .
Q. What contradictory findings exist regarding the role of DL-2-amino acids in cellular signaling?
DL-2-Aminoadipic acid acts as a glutamate receptor agonist in some neuronal models but shows antagonist properties in others, depending on concentration (IC50 ranges: 10–100 μM) and receptor subtype . Reconcile discrepancies by standardizing cell lines (e.g., HEK293 vs. primary astrocytes) and validating receptor expression via qPCR .
Q. How can DL-2-amino acids be utilized in click chemistry for protein labeling?
Azide-derivatized DL-amino acids (e.g., γ-azidohomoalanine) enable site-specific protein modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions (pH 7.4, 25°C) and confirm labeling efficiency via SDS-PAGE with fluorescent probes .
Methodological Considerations
Q. What precautions are critical when handling DL-2-amino acids in vitro?
Q. How to address enantiomeric interference in DL-2-amino acid studies?
Use enantioselective chromatography (e.g., Crownpak CR-I column) to resolve D- and L-forms. For DL-2-Aminooctanoic acid, enzymatic cleavage with D-amino acid oxidase can isolate the L-isomer for targeted assays .
Data Interpretation and Validation
Q. What statistical approaches resolve variability in amino acid metabolism data?
Apply multivariate analysis (e.g., PCA or PLS-DA) to metabolomics datasets, focusing on covariance between DL-2-amino acids and TCA cycle intermediates. Use permutation testing (n > 1,000) to confirm significance in pathway enrichment analyses .
Q. How to validate the biological relevance of DL-2-amino acid interactions in silico?
Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., NMDA receptors). Cross-validate binding affinities with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
